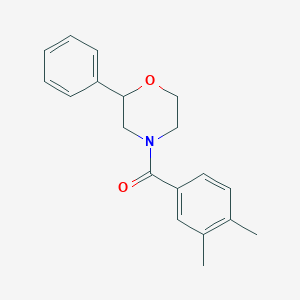

![molecular formula C13H20N2O2S B2537920 1-[4-(丙烷-2-磺酰基)苯基]哌嗪 CAS No. 1048921-11-4](/img/structure/B2537920.png)

1-[4-(丙烷-2-磺酰基)苯基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(Propane-2-sulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C13H20N2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a propane-2-sulfonyl group on the phenyl ring.

科学研究应用

当然!以下是对 1-[4-(丙烷-2-磺酰基)苯基]哌嗪的科学研究应用的全面分析,重点关注六个独特的领域:

药物开发

1-[4-(丙烷-2-磺酰基)苯基]哌嗪因其在药物应用方面的潜力而被广泛研究。其哌嗪部分是许多药物中常见的结构成分,有助于各种治疗效果。 研究人员探索其在开发治疗神经系统疾病、心血管疾病和精神疾病的新药方面的应用,因为它能够与神经递质系统相互作用 .

化学合成

该化合物在化学合成领域也具有重要意义。它作为合成更复杂分子的构建模块。其独特的结构允许进行各种化学修饰,使其成为有机合成中的通用中间体。 这种灵活性对于创造具有不同行业潜在应用的新化合物至关重要 .

材料科学

在材料科学中,1-[4-(丙烷-2-磺酰基)苯基]哌嗪因其在开发先进材料中的作用而受到研究。将其掺入聚合物和其他材料中可以增强热稳定性、机械强度和耐化学性等性能。 这些增强材料在航空航天和汽车行业等各种高性能应用中很有用 .

生物学研究

该化合物还用于生物学研究,以研究细胞过程和相互作用。它能够与特定受体和酶结合,使其成为研究生化途径的宝贵工具。 研究人员使用它来更好地了解某些疾病是如何发展的,并确定治疗干预的潜在靶点 .

分析化学

在分析化学中,1-[4-(丙烷-2-磺酰基)苯基]哌嗪用作检测和定量各种物质的试剂。它的化学性质使其能够与特定分析物发生反应,产生可测量的信号。 该应用对于开发环境监测、食品安全和临床诊断中使用的灵敏准确的分析方法至关重要 .

环境科学

环境科学家研究该化合物在污染控制和修复方面的潜在作用。它的化学稳定性和反应性使其适合分解环境中的有害污染物。 研究人员探索其在开发用于清洁受污染水和土壤的新技术方面的应用,为环境保护工作做出贡献 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propane-2-sulfonyl)phenyl]piperazine typically involves the reaction of 4-(propane-2-sulfonyl)phenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1-[4-(Propane-2-sulfonyl)phenyl]piperazine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

化学反应分析

Types of Reactions

1-[4-(Propane-2-sulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: N-substituted piperazine derivatives.

属性

IUPAC Name |

1-(4-propan-2-ylsulfonylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11(2)18(16,17)13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUCBCOJCIZPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

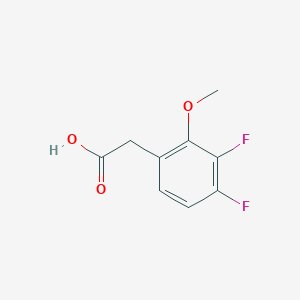

![4-{[(2Z)-3-{[(furan-2-yl)methyl]carbamoyl}-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2537838.png)

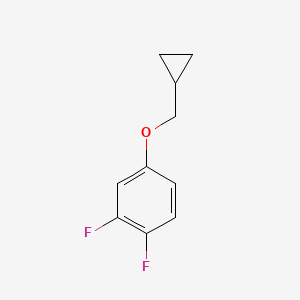

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

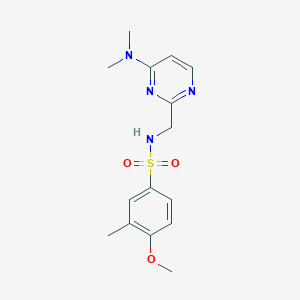

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2537852.png)

![3-(2H-1,3-benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)